1-(Hex-1-EN-2-YL)naphthalene

Vue d'ensemble

Description

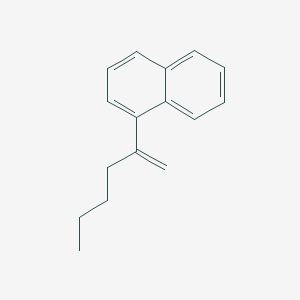

1-(Hex-1-EN-2-YL)naphthalene is an organic compound with the molecular formula C16H18 It consists of a naphthalene ring substituted with a hex-1-en-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Hex-1-EN-2-YL)naphthalene can be synthesized through a series of organic reactions. One common method involves the coupling of naphthalene with a hex-1-en-2-yl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the naphthalene acts as a nucleophile attacking the electrophilic carbon of the halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Hex-1-EN-2-YL)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the hex-1-en-2-yl group to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) are typical.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Saturated derivatives of this compound.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis of 1-(Hex-1-EN-2-YL)naphthalene

Preparation Methods:

this compound can be synthesized through several organic reactions. A common method involves the coupling of naphthalene with a hex-1-en-2-yl halide in the presence of a base. The reaction typically follows a nucleophilic substitution mechanism where naphthalene acts as a nucleophile attacking the electrophilic carbon of the halide.

Industrial Production:

In industrial settings, large-scale reactors are used to optimize yield and purity. Catalysts and solvents enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: Can be oxidized to form naphthoquinones or other derivatives.

- Reduction: The double bond in the hex-1-en-2-yl group can be reduced to yield saturated derivatives.

- Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, leading to various substituted products.

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules and materials. Its unique structural features allow for selective reactions that are not possible with similar compounds.

Biology

The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems. For example, it has been shown to interact with cellular components through hydrophobic interactions and π-π stacking with aromatic residues, which is essential for understanding its biological effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique reactivity makes it valuable for developing new materials with tailored functionalities.

Case Studies

Biodegradation Studies:

Research has demonstrated that this compound can be effectively metabolized by certain bacteria. For instance, studies involving Bacillus subtilis showed its potential for degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated environments, highlighting its application in bioremediation efforts .

Anticancer Activity:

Studies have indicated that this compound exhibits potential anticancer properties across various cancer cell lines. The compound's ability to interfere with cellular processes related to cancer proliferation has been documented, suggesting further exploration in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 1-(Hex-1-EN-2-YL)naphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic residues.

Comparaison Avec Des Composés Similaires

1-(Hex-1-YN-1-YL)naphthalene: Similar structure but with a triple bond instead of a double bond.

1-(Hex-1-AN-1-YL)naphthalene: Saturated analog with a single bond.

2-(Hex-1-EN-2-YL)naphthalene: Isomer with the hex-1-en-2-yl group attached at a different position on the naphthalene ring.

Uniqueness: 1-(Hex-1-EN-2-YL)naphthalene is unique due to the presence of the double bond in the hex-1-en-2-yl group, which imparts specific reactivity and properties that differ from its saturated and triple-bonded analogs. This structural feature allows for selective reactions and applications that are not possible with similar compounds.

Activité Biologique

1-(Hex-1-EN-2-YL)naphthalene is an organic compound categorized as a substituted naphthalene derivative. Its structure features a hexenyl group attached to one of the naphthalene rings, which may influence its biological activity. This article explores the biological activities of this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.23 g/mol. Its structural representation is as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies conducted on various cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The underlying mechanisms for its anticancer effects include modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

Several case studies have been documented that explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against biofilm-forming bacteria. Results indicated that it significantly reduced biofilm biomass compared to untreated controls, suggesting its potential use in treating biofilm-associated infections.

- Cancer Cell Line Studies : Research published in Cancer Letters demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, correlating with enhanced apoptosis rates. This study provides insight into the oxidative stress mechanism through which the compound exerts its anticancer effects.

- Mechanistic Insights : A comprehensive review highlighted the interaction of this compound with specific cellular targets involved in apoptosis and cell cycle regulation, further supporting its therapeutic potential.

Propriétés

IUPAC Name |

1-hex-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-3-4-8-13(2)15-12-7-10-14-9-5-6-11-16(14)15/h5-7,9-12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTNAPDBBKCZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556197 | |

| Record name | 1-(Hex-1-en-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118319-43-0 | |

| Record name | 1-(Hex-1-en-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.